N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by treating 2-mercaptoaniline with acid chlorides under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
Coupling with Phenoxyacetic Acid: The final step involves coupling the benzothiazole derivative with 4-(propan-2-yl)phenoxyacetic acid using coupling reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethylformamide as the solvent.
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, exhibiting activity against both Gram-positive and Gram-negative bacterial strains.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the synthesis of other benzothiazole derivatives, which are important intermediates in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls . It binds to bacterial enzymes involved in cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death .
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique compared to other benzothiazole derivatives due to its specific structural features and biological activities. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also possess the benzothiazole core and exhibit antibacterial activity.
2-Aminobenzothiazoles: These derivatives are known for their antifungal, antiprotozoal, and anticancer activities.
Benzothiazole-based Anti-tubercular Compounds: These compounds have shown promising activity against Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-propan-2-ylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-16(2)17-8-11-19(12-9-17)30-15-24(28)26-21-14-18(10-13-22(21)29-3)25-27-20-6-4-5-7-23(20)31-25/h4-14,16H,15H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFADFFTMVELDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.